molecular formula C17H26N4O4S B7756058 2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate

2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate

Cat. No.: B7756058
M. Wt: 382.5 g/mol
InChI Key: NYAGVVNAXIPORM-UHFFFAOYSA-N
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Description

2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, followed by the introduction of the octyl group and the sulfanylacetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory synthesis but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl nicotinate
  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-1-phenylethylidene]acetohydrazide

Uniqueness

2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate is unique due to its specific structural features, such as the octyl group and the sulfanylacetate moiety, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for various research applications.

Properties

IUPAC Name

2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-4-5-6-7-8-9-10-21-13-14(18-16(21)26-11-12(22)23)19(2)17(25)20(3)15(13)24/h4-11H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAGVVNAXIPORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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